molecular formula C12H10O3 B2985955 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione CAS No. 82054-53-3

1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione

Cat. No.: B2985955
CAS No.: 82054-53-3
M. Wt: 202.209
InChI Key: YIOLUCBGADNSND-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione is a high-purity organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It features a spirocyclic architecture, a structural motif defined by two rings connected through a single, fully-substituted carbon atom . This three-dimensional scaffold is of significant interest in modern organic and medicinal chemistry as it accesses underexplored chemical space and can impart improved physicochemical properties, such as reduced planararity and increased metabolic stability, compared to flat aromatic compounds . The compound contains a 1,3-indanedione moiety, which is a versatile and privileged building block in chemistry . Derivatives of 1,3-indanedione find applications across a wide spectrum of research fields, including the development of biologically active molecules, organic electronics, optical sensing, and photopolymerization . The specific spiro-fused oxolane structure of this compound presents a valuable template for the synthesis of novel chemical entities and for probing new synthetic methodologies. Researchers can leverage this building block to develop compounds for applications in drug discovery, materials science, and as intermediates in the synthesis of more complex heterocyclic systems. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-oxolane]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOLUCBGADNSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13CC(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione can be achieved through several methods. One efficient approach involves the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry tetrahydrofuran (THF) as a solvent. The products are obtained in good to very good yields (78–90%) .

Industrial Production Methods

While specific industrial production methods for 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction environments, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like THF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

While specific applications of 1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione are not detailed in the provided search results, information regarding its properties, synthesis, and related compounds can provide insight into potential research applications.

Basic Information
1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione is an organic compound with the molecular formula C12H10O3C_{12}H_{10}O_3 and a molecular weight of 202.21 . It has a unique spirocyclic structure. The IUPAC name for this compound is spiro[1,3-dihydroindene-2,3'-oxolane]-2',5'-dione . Other names include 1',3'-dihydro-2H-spiro[furan-3,2'-indene]-2,5(4H)-dione .

Physicochemical Properties
1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione typically appears as a powder and should be stored at room temperature .

Availability
The compound can be obtained from chemical suppliers such as American Elements (Product code: OMXX-285803-01) and Enamine (ENA296275263) .

Potential Applications
While the search results do not explicitly detail the applications of 1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione, information on related compounds can suggest potential uses:

  • Synthesis of complex molecules Related compounds, such as 2-Hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione, serve as reactants in synthesizing complex organic molecules, such as indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives.
  • Material Science Teflon finishes, which have a fluorocarbon composition, have a range of properties such as chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength, and are applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass and ceramics .

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione and related spirocyclic compounds:

Compound Core Structure Substituents/Modifications Synthetic Method Key Properties/Applications Reference
1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione Indene + 1,3-dioxolane Ketones at 2',5' positions Likely Rh(III)- or Pd-catalyzed cyclization Potential scaffold for drug discovery
(S)-3-Methyl-2-phenylspiro[indene-1,3'-oxolane]-2',4'-dione Indene + 1,3-dioxolane Methyl, phenyl groups; ketones at 2',4' Rh(III)-catalyzed enantioselective synthesis [α] = –9.8 (CHCl₃); 22% yield
Spiro[indene-2,3'-pyrrolidine]-1,3-dione derivatives (e.g., 4h, 4i, 4j) Indene + pyrrolidine Aryl, vinyl, chlorobenzyl substituents Pd(PPh₃)₄-catalyzed (3+2) cycloaddition Antiproliferative activity (50–79% yields)
B17 (Spirooxazolidine-dione) Indene + oxazolidine Difluoromethylquinoline, urea moiety Multistep nucleophilic substitution Prostate cancer drug candidate
Dispiro[1,3-dioxolane-2,1'-indene-3',2''-dioxolane] Indene + two 1,3-dioxolane rings Phenyl group at 2' Not specified High rigidity, potential for material science
Bispirotetrahydrofuran oxindole (3g) Indene + tetrahydrofuran Methyl, phenyl groups Bimetallic catalysis [α] = –266.3 (CHCl₃); 70% yield

Structural and Functional Insights

Ring Systems and Electronic Effects: The 1,3-dioxolane ring in the target compound provides electron-withdrawing ketone groups, enhancing polarity and hydrogen-bonding capacity compared to pyrrolidine (N-containing) or tetrahydrofuran (O-containing aromatic) analogs. This influences solubility and metabolic stability .

Synthetic Accessibility :

  • Rh(III)-catalysis (e.g., ) enables enantioselective synthesis of spirooxolanes with high stereochemical control, critical for chiral drug development.
  • Palladium-catalyzed cycloadditions (e.g., ) favor diverse substitution patterns (e.g., aryl, vinyl groups), broadening pharmacological applicability.

Biological Activity: Spirooxazolidine-diones (e.g., B17 in ) show antiproliferative activity against prostate cancer, attributed to their ability to engage hydrogen bonds and hydrophobic interactions with target proteins. Pyrrolidine-dione derivatives (e.g., 4j in ) exhibit moderate yields (50%) but notable bioactivity, suggesting trade-offs between synthetic efficiency and functional potency.

Physical and Spectral Properties: Optical rotation data (e.g., [α] = –9.8 for vs. –266.3 for ) highlight the impact of substituents on chirality and crystal packing.

Computational and Analytical Considerations

  • Density Functional Theory (DFT): Methods described in can predict thermochemical stability and electronic properties. For instance, exact-exchange functionals may better model the target compound’s keto-enol tautomerism compared to simpler analogs.
  • Crystallography : SHELX software () is widely used to resolve spirocyclic structures, providing insights into bond angles and intermolecular interactions critical for drug-receptor binding.

Biological Activity

1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione features a spirocyclic framework that combines elements of indene and oxolane. This unique configuration is known for conferring distinct pharmacological properties. The presence of the oxolane moiety enhances its chemical reactivity, allowing it to interact with various biological targets.

The biological activity of 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione is primarily attributed to its ability to modulate key cellular pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, influencing various physiological responses.

Anticancer Activity

Research indicates that 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione exhibits significant anticancer properties. Notable findings include:

  • In Vitro Studies : The compound reduced the viability of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 μM after three days of treatment.
  • In Vivo Studies : In xenograft models, treatment with this compound at doses of 20 mg/kg resulted in a notable reduction in tumor size.
Study TypeCancer Cell LineConcentrationEffect on Viability
In VitroMDA-MB-23110 μM55% reduction
In VivoXenograft Model20 mg/kgTumor size reduction

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against various strains of bacteria. However, detailed data on specific organisms and mechanisms remain limited.

Case Studies

  • Anticancer Efficacy : A study demonstrated that treatment with 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione significantly inhibited the growth of MDA-MB-231 cells. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity : Another study explored the compound's effects against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione and its derivatives?

  • Methodology : The compound can be synthesized via palladium-catalyzed cycloadditions or electrochemical lactonization. For example, spiroannulation using Rh(III)-catalyzed C–H functionalization enables enantioselective synthesis (e.g., 22% yield under optimized Cu(OAc)₂ conditions) . Electrochemical methods with n-Bu₄NBF₄ as an electrolyte have also been employed for similar spiro compounds, achieving 70% yield . Key steps include optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (12–42 hours) .

Q. Which spectroscopic techniques are critical for characterizing this spiro compound?

  • Methodology : Use single-crystal X-ray diffraction to resolve the orthorhombic crystal structure (space group Iba2) and confirm bond lengths (e.g., C–O: 1.209–1.419 Å) and intermolecular interactions (e.g., hydrogen bonding, π-stacking) . Complement with ¹H/¹³C NMR (δ 1.2–8.5 ppm for protons, 120–180 ppm for carbons) and FT-IR (stretching vibrations at 1700–1750 cm⁻¹ for ketones) .

Q. How can density functional theory (DFT) be applied to predict molecular properties?

  • Methodology : Employ the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate vibrational frequencies. Compare experimental FT-IR spectra with scaled DFT results (average deviation <5 cm⁻¹) . Use HOMO-LUMO analysis (energy gap ~2.2 eV) to assess electronic properties and molecular electrostatic potential (MEPS) maps to identify reactive sites .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

  • Methodology : Analyze X-ray data to identify non-covalent interactions (e.g., O–H···O hydrogen bonds with 2.4–2.8 Å distances, C–H···π contacts). These interactions stabilize the lattice and may affect solubility or melting points. Computational tools like CrystalExplorer can quantify interaction energies .

Q. What strategies address discrepancies between experimental and computational vibrational spectra?

  • Methodology : Apply scaling factors (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to align DFT-calculated frequencies with experimental FT-IR. Investigate anharmonic corrections or solvent effects (e.g., PCM models) if deviations persist in modes like C=O stretching .

Q. How can enantioselective synthesis of this spiro compound be optimized?

  • Methodology : Screen chiral catalysts (e.g., (S)-BINOL-derived phosphoric acids) and reaction solvents (e.g., DCM/THF). Monitor enantiomeric excess (ee) via chiral HPLC or optical rotation ([α]ᴅ = -9.8° for a related compound) . Kinetic studies under varying temperatures (e.g., 0–40°C) can refine activation barriers .

Q. What computational approaches predict the compound’s potential bioactivity?

  • Methodology : Perform molecular docking (e.g., using Hex 8.0) against targets like HEME OXYGENASE 1 (PDB: 2ZVU). Evaluate binding affinity via e-values (e.g., -182.42 indicates strong inhibition). Validate with MD simulations to assess ligand-protein stability .

Q. How do substituents on the spiro scaffold alter electronic and steric properties?

  • Methodology : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and compare via cyclic voltammetry (redox shifts >100 mV) or Hammett plots. DFT-based NBO analysis quantifies hyperconjugative interactions (e.g., σ→π* stabilization) .

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